

Application Notes and Protocols for Intravenous Infusion of Xanthinol Nicotinate in Research

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Compound of Interest

Compound Name: Xanthinol

Cat. No.: B1682289

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for the intravenous infusion of **Xanthinol** nicotinate in a research setting. This document includes detailed experimental procedures, quantitative data from clinical studies, and visualizations of the relevant signaling pathways and workflows.

Introduction

Xanthinol nicotinate is a vasodilator that combines the effects of **xanthinol**, a theophylline derivative, and nicotinic acid (niacin).[1][2] It is primarily used to improve peripheral and cerebral blood circulation.[1][3] Its mechanism of action involves the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent vasodilation.[4] These protocols are intended to guide researchers in designing and executing studies involving the intravenous administration of **Xanthinol** nicotinate.

Data Presentation

Pharmacokinetic Properties

The following table summarizes the key pharmacokinetic parameters of **Xanthinol** nicotinate.

Parameter	Value	Reference
Absorption Half-life	0.4 hours	DrugBank
Volume of Distribution	0.93 L/kg	
Elimination Half-life	1.67 hours	
Total Body Clearance	0.63 L/h/kg	

Clinical Efficacy in Peripheral Vascular Disease

The data below is from a prospective study on 350 patients with inoperable peripheral vascular disease who received a 4-week regimen of continuous intravenous infusion of **Xanthinol** nicotinate.

Clinical Outcome	Before Treatment (n=350)	After 4 Weeks of Treatment	p-value
Claudication Pain	336 cases (96%)	35 cases (10%)	< 0.001
Rest Pain	203 cases (58%)	36 cases (10.29%)	< 0.001
Cold Clammy Extremities	104 cases (29.71%)	32 cases (9.14%)	0.000
Pre-gangrenous Cyanotic Changes	55 cases (15.71%)	10 cases (2.86%)	0.000

Experimental Protocols

Preparation of Xanthinol Nicotinate for Intravenous Infusion

This protocol is a guideline for the preparation of **Xanthinol** nicotinate solution for intravenous infusion in a research setting.

Materials:

- **Xanthinol** nicotinate powder (for research use)

- Sterile Water for Injection (WFI) or 0.9% Sodium Chloride (Normal Saline)
- Sterile 500 mL infusion bags of Dextran or 0.9% Sodium Chloride
- Syringes and needles of appropriate sizes
- 0.22 μm sterile filter

Procedure:

- Reconstitution:
 - Based on the desired final concentration, calculate the required amount of **Xanthinol** nicotinate powder.
 - In a sterile environment (e.g., a laminar flow hood), reconstitute the **Xanthinol** nicotinate powder with a small volume of Sterile Water for Injection or Normal Saline. Information from suppliers indicates high solubility in water.
 - Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.
- Dilution:
 - Withdraw the reconstituted **Xanthinol** nicotinate solution using a sterile syringe.
 - For a final infusion solution, inject the reconstituted drug into a 500 mL infusion bag of Dextran or 0.9% Sodium Chloride.
 - The final concentration will depend on the total dosage to be administered. For example, a total dose of 30,000 mg was administered in 500 ml of diluent in one clinical study.
- Sterilization and Quality Control:
 - If the initial product is not sterile, the final diluted solution should be sterilized by filtration through a 0.22 μm filter.

- Visually inspect the final solution for any particulate matter or discoloration before administration. The solution should be clear.

Storage:

- Solid **Xanthinol** nicotinate powder should be stored at -20°C for long-term storage (up to 3 years).
- Prepared stock solutions are typically stored at -80°C and can be kept for over a year. For short-term use, they can be stored at 4°C for over a week. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Intravenous Infusion Protocol (Adapted from a Clinical Study)

This protocol is based on a study conducted on patients with inoperable peripheral vascular disease.

Dosage and Administration:

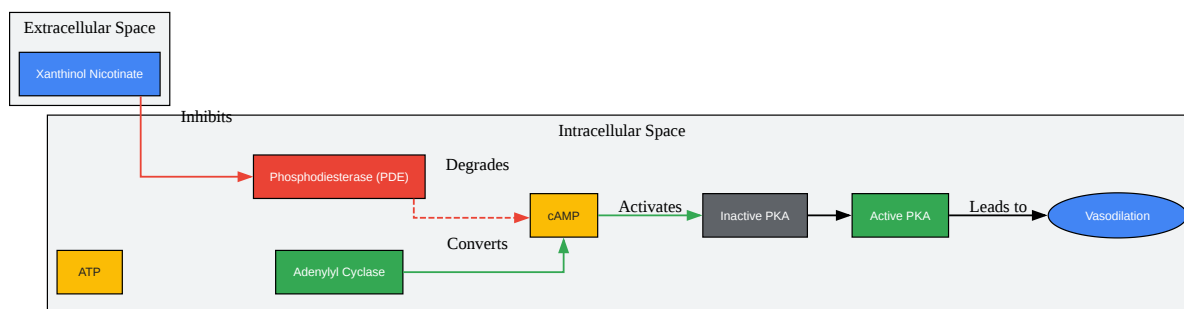
- Total Dose: 30,000 mg administered over a period of four weeks.
- Infusion Solution: 30,000 mg of **Xanthinol** nicotinate in 500 mL of Dextran or Normal Saline.
- Infusion Rate: 20 micro drops per minute.
- Duration: Continuous infusion over four weeks.

Monitoring:

- Monitor vital signs, especially blood pressure, as hypotension is a potential side effect.
- Observe for any adverse reactions such as flushing, headache, or gastrointestinal discomfort.
- In a research setting, plasma concentrations of **Xanthinol** nicotinate and its metabolites can be measured at various time points to determine pharmacokinetic profiles.

Visualizations

Signaling Pathway of Xanthinol Nicotinate



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Caption: Mechanism of action of **Xanthinol** nicotinate.

Experimental Workflow for IV Infusion Study



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